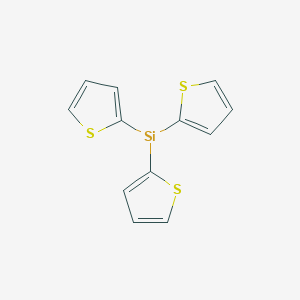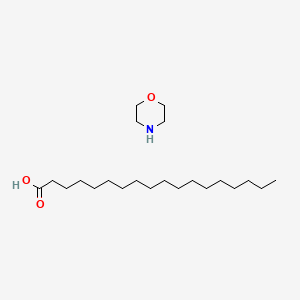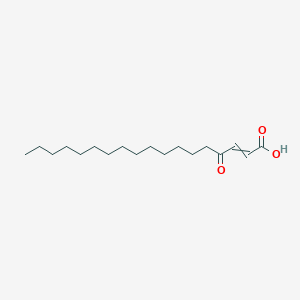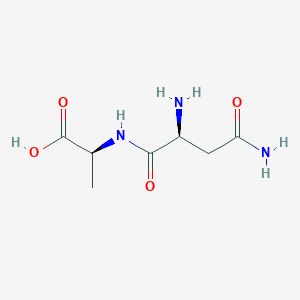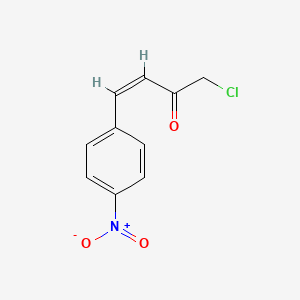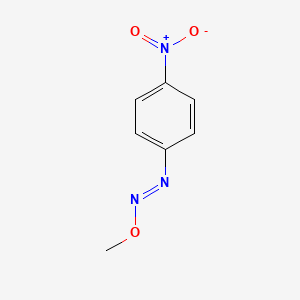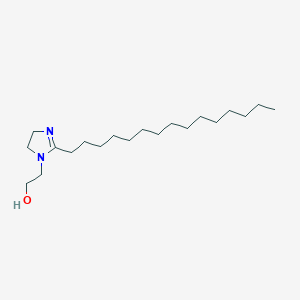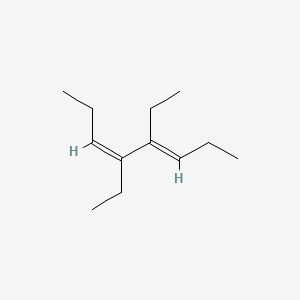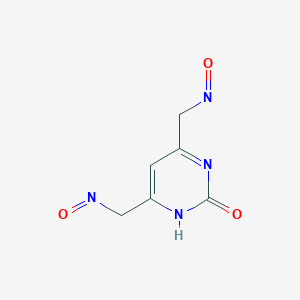
4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one is a synthetic organic compound characterized by the presence of two nitrosomethyl groups attached to a pyrimidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one typically involves the nitration of pyrimidin-2(1h)-one derivatives. The reaction conditions often include the use of strong nitrating agents such as nitric acid or nitrous acid under controlled temperatures to ensure the selective introduction of nitroso groups at the 4 and 6 positions of the pyrimidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro derivatives.
Reduction: The nitroso groups can be reduced to form amine derivatives.
Substitution: The nitroso groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,6-bis(nitromethyl)pyrimidin-2(1h)-one.
Reduction: Formation of 4,6-bis(aminomethyl)pyrimidin-2(1h)-one.
Substitution: Formation of various substituted pyrimidinone derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one involves its interaction with specific molecular targets and pathways. The nitroso groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The compound may also interact with enzymes and receptors, affecting their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dinitromethylpyrimidin-2(1h)-one: Similar structure but with nitro groups instead of nitroso groups.
4,6-Bis(aminomethyl)pyrimidin-2(1h)-one: Similar structure but with amino groups instead of nitroso groups.
4,6-Bis(methyl)pyrimidin-2(1h)-one: Similar structure but with methyl groups instead of nitroso groups.
Uniqueness
4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one is unique due to the presence of nitrosomethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The nitroso groups can participate in unique redox and substitution reactions, making this compound valuable for various research applications.
Propriétés
Numéro CAS |
6944-76-9 |
|---|---|
Formule moléculaire |
C6H6N4O3 |
Poids moléculaire |
182.14 g/mol |
Nom IUPAC |
4,6-bis(nitrosomethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H6N4O3/c11-6-9-4(2-7-12)1-5(10-6)3-8-13/h1H,2-3H2,(H,9,10,11) |
Clé InChI |
XDMFDKTZAPKCIW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=O)N=C1CN=O)CN=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)

![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)

